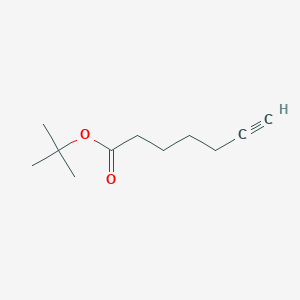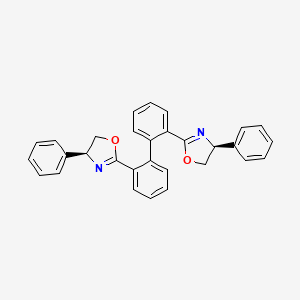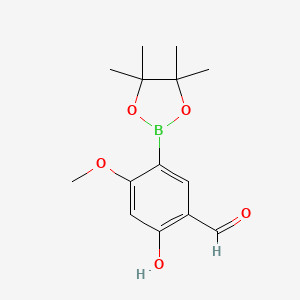
8-Bromo-3-chloro-5-isopropylisoquinoline
Overview
Description
8-Bromo-3-chloro-5-isopropylisoquinoline is a useful research compound. Its molecular formula is C12H11BrClN and its molecular weight is 284.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-3-chloro-5-isopropylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-3-chloro-5-isopropylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochromic Applications : Research by Voloshin et al. (2008) on photochromic 6′-halo-substituted spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], derived from halo-substituted quinolines, highlights their potential in photochromic applications. These compounds exhibit thermal and photo-induced isomerization, which can be monitored by NMR and UV spectroscopy (Voloshin et al., 2008).
Synthesis of Chloro Compounds : Mongin et al. (1996) demonstrated the use of pyridine hydrochloride for the synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series. This includes the conversion of 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline, suggesting the potential for synthesizing similar chloro-substituted isoquinolines (Mongin et al., 1996).
Antifungal Activity : Gershon et al. (1996) investigated the antifungal activity of various bromo- and chloro-substituted quinolinols. Their study indicated that compounds with chlorine in the 3 position were generally more fungitoxic than bromine analogues. This could imply similar biological activities for 8-Bromo-3-chloro-5-isopropylisoquinoline (Gershon et al., 1996).
Cytotoxic Studies : Kotian et al. (2021) explored 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their metal complexes, finding significant in vitro cytotoxicity against breast cancer cell lines. This study suggests the potential of halogen-substituted quinolines in cancer therapy (Kotian et al., 2021).
Azo Dye Synthesis : Mirsadeghi et al. (2022) reported the synthesis of azo dyes from 5-chloro-8-hydroxy quinoline. These novel dyes demonstrate the versatility of halogenated quinolines in colorant synthesis, which could be applicable to 8-Bromo-3-chloro-5-isopropylisoquinoline (Mirsadeghi et al., 2022).
properties
IUPAC Name |
8-bromo-3-chloro-5-propan-2-ylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-7(2)8-3-4-11(13)10-6-15-12(14)5-9(8)10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZXCNBBJSVUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(N=CC2=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-chloro-5-isopropylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245448.png)
![(S)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8245464.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245468.png)
![(S)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245477.png)
![(S)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8245488.png)
![7-Fluoro-3-(methoxymethoxy)-8-[(triisopropylsilyl)ethynyl]-1-naphthol](/img/structure/B8245492.png)





![7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid](/img/structure/B8245537.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B8245544.png)
